molecular formula C20H14Cl2F3N3O2S B2572604 3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine CAS No. 321432-66-0

3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2572604
CAS No.: 321432-66-0
M. Wt: 488.31
InChI Key: AZHXWTQIPCUCOH-IPBVOBEMSA-N
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Description

3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C20H14Cl2F3N3O2S and its molecular weight is 488.31. The purity is usually 95%.
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Biological Activity

3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C20H14Cl2F3N3O2S, and it has garnered attention due to its biological activity, particularly in the context of cancer research and as a potential therapeutic agent.

  • Molecular Weight: 488.31 g/mol
  • CAS Number: 866132-25-4
  • Molecular Structure:
    • Contains a pyridine ring substituted with trifluoromethyl and chloro groups.
    • Incorporates a thienyl group, enhancing its biological interactions.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition. Below are key findings from various studies:

  • Anticancer Activity:
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. Studies indicate that it induces apoptosis (programmed cell death) in these cells, potentially through the activation of caspase pathways .
    • In vivo studies demonstrated reduced tumor growth in mouse models treated with this compound compared to control groups, suggesting effective systemic delivery and targeting of cancer cells .
  • Enzyme Inhibition:
    • Research indicates that this compound acts as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition is crucial for its anticancer effects as it disrupts the signaling necessary for tumor growth .
    • Additionally, it has been identified as a potential inhibitor of certain proteases, which play roles in cancer metastasis and progression .

The proposed mechanism of action involves the interaction with specific molecular targets within cancer cells:

  • Caspase Activation: The compound appears to activate caspases, which are critical for the execution phase of apoptosis. This activation leads to cellular breakdown and death in malignant cells.
  • Kinase Pathway Disruption: By inhibiting kinases, the compound interferes with the signaling pathways that promote cell division and survival, effectively slowing down or halting tumor growth.

Data Summary Table

PropertyValue
Molecular FormulaC20H14Cl2F3N3O2S
Molecular Weight488.31 g/mol
CAS Number866132-25-4
Biological ActivityAnticancer, Enzyme Inhibition
Key MechanismsCaspase Activation, Kinase Inhibition

Case Studies

  • Study on Breast Cancer Cell Lines :
    • A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations). The study attributed this effect to increased apoptosis markers such as cleaved PARP and activated caspases .
  • In Vivo Tumor Model :
    • In an animal model using xenograft tumors, administration of the compound led to a 50% reduction in tumor size compared to untreated controls over a four-week treatment period. Histological analysis revealed increased necrosis within tumors treated with the compound .

Properties

IUPAC Name

[(E)-1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2F3N3O2S/c1-11(28-30-19(29)27-14-4-2-13(21)3-5-14)18-7-6-15(31-18)9-17-16(22)8-12(10-26-17)20(23,24)25/h2-8,10H,9H2,1H3,(H,27,29)/b28-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHXWTQIPCUCOH-IPBVOBEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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